N-(3,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-(3,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C15H13Cl2N5O3 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0395447 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Receptor Affinity and Ligand Potential
A study by Żmudzki et al. (2015) explored N-(arylpiperazinyl)acetamide derivatives of dimethyl-1H-purine-2,6-dione for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. Compounds with a dichlorophenylpiperazine moiety, structurally similar to N-(3,4-dichlorophenyl)acetamide, were found to be potent dual 5-HT6/D2 receptors ligands, indicating potential applications in neuropharmacology (Żmudzki et al., 2015).
Anticancer Properties
Shahzadi et al. (2022) reported the synthesis of novel acefyllines, including compounds with structural similarities to N-(3,4-dichlorophenyl)acetamide. These compounds demonstrated moderate anticancer activity against the Hep G2 cell line, highlighting their potential as anticancer agents (Shahzadi et al., 2022).
Conformational Analysis
Kataev et al. (2021) conducted a study on N-(dichlorophenyl)-2-chloroacetamide derivatives, which are structurally related to N-(3,4-dichlorophenyl)acetamide. Their research included conformational analysis using X-ray, NMR, and IR spectroscopy, contributing to the understanding of the molecular structure and behavior of these compounds (Kataev et al., 2021).
Neuroprotective and Inhibitory Activities
Mitkov et al. (2022) investigated the neurotoxic and neuroprotective effects of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, including derivatives of N-(3,4-dichlorophenyl)acetamide. These compounds displayed promising neuroprotective and MAO-B inhibitory activities, indicating potential for treating neurological disorders (Mitkov et al., 2022).
Synthesis and Chemical Properties
Various studies have focused on the synthesis and chemical properties of N-(3,4-dichlorophenyl)acetamide and its derivatives. This includes work on NMR spectral studies, which provide insights into the molecular structure and behavior of these compounds in solution (Gowda & Gowda, 2007).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-11(23)19-8-3-4-9(16)10(17)5-8/h3-5,7H,6H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCWJEUCRTYVRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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